molecular formula C19H12ClF4N3OS B14989698 5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

Cat. No.: B14989698
M. Wt: 441.8 g/mol
InChI Key: ZTPMGGCMANYITF-UHFFFAOYSA-N
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Description

5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide: is a complex organic compound with a unique structure that includes a pyrimidine ring, a carboxamide group, and various substituents such as chloro, fluorobenzyl, sulfanyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . The process may involve the use of boron reagents and palladium catalysts to form carbon-carbon bonds.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and other advanced techniques to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form new products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one substituent is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with potentially useful properties.

Biology: In biological research, the compound may be studied for its interactions with biological molecules and its potential as a biochemical tool.

Industry: In industry, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound’s various functional groups allow it to bind to enzymes, receptors, or other proteins, potentially modulating their activity. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: The uniqueness of 5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, for example, can enhance the compound’s metabolic stability and lipophilicity, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C19H12ClF4N3OS

Molecular Weight

441.8 g/mol

IUPAC Name

5-chloro-2-[(2-fluorophenyl)methylsulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C19H12ClF4N3OS/c20-14-9-25-18(29-10-11-4-1-2-7-15(11)21)27-16(14)17(28)26-13-6-3-5-12(8-13)19(22,23)24/h1-9H,10H2,(H,26,28)

InChI Key

ZTPMGGCMANYITF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl)F

Origin of Product

United States

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